N-(3-Methylphenyl)-N-phenylnitrous amide
Description
N-(3-Methylphenyl)-N-phenylnitrous amide is a nitrous amide derivative characterized by a central nitrosamine (N–N=O) group flanked by two aryl substituents: a 3-methylphenyl group and a phenyl group. Nitrosamines are known for their carcinogenic risks, necessitating strict regulatory controls in pharmaceuticals and industrial applications . The presence of aromatic substituents may influence its stability, electronic properties, and biological activity compared to aliphatic nitrosamines.
Properties
CAS No. |
82880-43-1 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-phenylnitrous amide |
InChI |
InChI=1S/C13H12N2O/c1-11-6-5-9-13(10-11)15(14-16)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
VUXJNVQXNSVIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-N-phenylnitrous amide typically involves the reaction of 3-methylaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-N-phenylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-Methylphenyl)-N-phenylnitrous amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-N-phenylnitrous amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) N-(2-Hydroxyethyl)-N-phenylnitrous amide
- Structure : Features a hydroxyethyl group instead of the 3-methylphenyl substituent.
- Key Differences : The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with the hydrophobic 3-methylphenyl group in the target compound, which may favor lipid solubility and membrane permeability .
(b) N-(3-(Dimethylamino)propyl)-N-methylnitrous amide
- Structure: Contains a dimethylamino propyl substituent and a methyl group.
- The target compound’s aryl groups may instead participate in π-π stacking, influencing crystallization behavior .
(c) N-Methyl-N-[2,4,6-trimethyl-3-(methyl-nitroso-amino)phenyl]nitrous amide (CAS 6317-90-4)
- Structure : Incorporates a nitroso (N=O) group adjacent to the nitrosamine moiety.
- The 3-methylphenyl group in the target compound may reduce such reactivity compared to nitroso-containing analogs .
(d) N-(3-Methylphenyl)acetamide
- Structure: A simple acetamide with a 3-methylphenyl group (C₉H₁₁NO).
- The nitrosamine’s N–N=O bond is more labile than the acetamide’s C=O bond, affecting stability under heat or light .
Spectroscopic and Electronic Properties
- 35Cl NQR Studies : In substituted N-(phenyl)-2-chloroacetamides, methyl and nitro groups significantly alter 35Cl resonance frequencies due to electronic effects. For example, N-(2-methyl-3-chlorophenyl)-2-chloroacetamide shows a 35Cl frequency of 36.254 MHz, attributed to electron-withdrawing/donating substituent interactions .
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